molecular formula C14H16O2 B14534415 5-Octyn-4-one, 8-hydroxy-8-phenyl- CAS No. 62322-12-7

5-Octyn-4-one, 8-hydroxy-8-phenyl-

Cat. No.: B14534415
CAS No.: 62322-12-7
M. Wt: 216.27 g/mol
InChI Key: YIQSNMMJXOHCGB-UHFFFAOYSA-N
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Description

5-Octyn-4-one, 8-hydroxy-8-phenyl- is an organic compound characterized by the presence of an alkyne group (a carbon-carbon triple bond), a ketone group (a carbon-oxygen double bond), and a phenyl group (a benzene ring)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Octyn-4-one, 8-hydroxy-8-phenyl- typically involves multiple steps, including the formation of the alkyne and ketone functionalities. . The final step often includes deprotection to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of protecting groups and selective reagents is crucial to ensure the desired product is obtained without significant impurities.

Chemical Reactions Analysis

Types of Reactions

5-Octyn-4-one, 8-hydroxy-8-phenyl- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The alkyne group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like sodium amide (NaNH₂) can be used to introduce new functional groups at the alkyne position.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a diketone, while reduction of the ketone group can produce a secondary alcohol.

Scientific Research Applications

5-Octyn-4-one, 8-hydroxy-8-phenyl- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Octyn-4-one, 8-hydroxy-8-phenyl- involves its interaction with specific molecular targets and pathways. The alkyne group can participate in cycloaddition reactions, while the ketone and hydroxyl groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    5-Octyn-4-one: Lacks the hydroxyl and phenyl groups, making it less versatile in chemical reactions.

    8-Hydroxy-8-phenyl-octan-4-one: Contains a saturated carbon chain instead of an alkyne group, affecting its reactivity.

    Phenylacetylene: Contains a phenyl group and an alkyne group but lacks the ketone functionality.

Uniqueness

5-Octyn-4-one, 8-hydroxy-8-phenyl- is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

62322-12-7

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

8-hydroxy-8-phenyloct-5-yn-4-one

InChI

InChI=1S/C14H16O2/c1-2-7-13(15)10-6-11-14(16)12-8-4-3-5-9-12/h3-5,8-9,14,16H,2,7,11H2,1H3

InChI Key

YIQSNMMJXOHCGB-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C#CCC(C1=CC=CC=C1)O

Origin of Product

United States

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